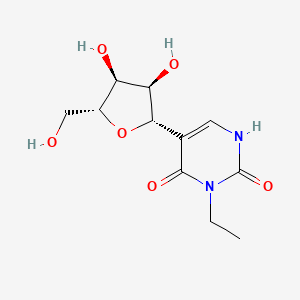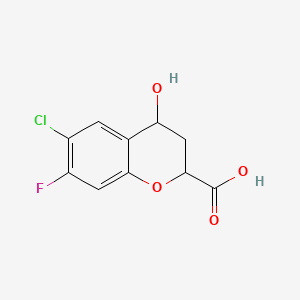![molecular formula C42H51N8O5P B13913472 N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is known for its role in the production of labeled oligonucleotides, which are essential in various biochemical and molecular biology applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using trityl or silyl protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected intermediate is then coupled with 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl chloride under anhydrous conditions to form the phosphoramidite.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the phosphoramidite to phosphines.
Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or other oxidizing agents in the presence of water.
Reduction: Achieved using reducing agents like lithium aluminum hydride.
Substitution: Conducted under basic conditions with nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include phosphates, phosphines, and substituted derivatives, which are used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of labeled oligonucleotides.
Biology: In the study of gene expression and regulation through labeled DNA and RNA probes.
Medicine: For diagnostic purposes, including the detection of genetic disorders and infectious diseases.
Industry: In the production of custom oligonucleotides for research and therapeutic applications.
Wirkmechanismus
The compound exerts its effects by participating in the synthesis of oligonucleotides. It acts as a phosphoramidite reagent, facilitating the formation of phosphodiester bonds between nucleotides. The cyanoethoxy group serves as a leaving group, allowing the formation of a stable phosphodiester linkage. This mechanism is crucial for the automated synthesis of DNA and RNA sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-O-[dimethyl(2-methyl-2-propanyl)silyl]adenosine
- UNA-A(BZ) Phosphoramidite
Uniqueness
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structure, which allows for efficient and high-yield synthesis of labeled oligonucleotides. Its stability and compatibility with various synthesizers make it a preferred choice in oligonucleotide synthesis .
Eigenschaften
Molekularformel |
C42H51N8O5P |
|---|---|
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52) |
InChI-Schlüssel |
FRWLFVXCJRIGKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
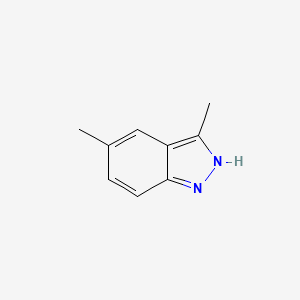
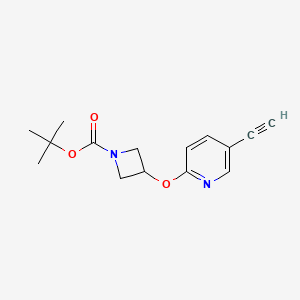
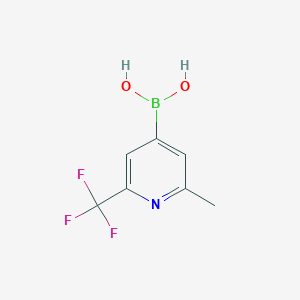
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
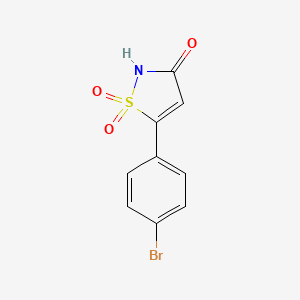
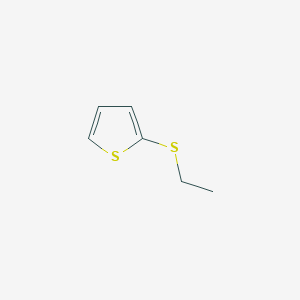
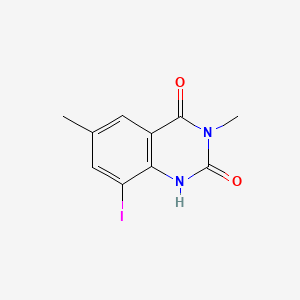

![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)
